molecular formula C12H11NO2 B1406495 3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde CAS No. 1635437-16-9

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde

Cat. No. B1406495
M. Wt: 201.22 g/mol
InChI Key: XJXVEYLKVSDPHZ-UHFFFAOYSA-N
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Description

The compound “(3,5-dimethyl-isoxazol-4-yl)-acetic acid” is a unique chemical provided to early discovery researchers . It has an empirical formula of C7H9NO3 and a molecular weight of 155.15 .


Molecular Structure Analysis

The molecular structure of “(3,5-dimethyl-isoxazol-4-yl)-acetic acid” is represented by the empirical formula C7H9NO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-DIMETHYL-ISOXAZOL-4-YL)-ACETIC ACID” include a melting point of 120-121 °C, a predicted boiling point of 322.5±37.0 °C, and a predicted density of 1.236±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Cytotoxicity

A study utilized a derivative of 3,5-Dimethyl-benzaldehyde as a starting material for synthesizing amorfrutins A and B. These compounds demonstrated good cytotoxicity and selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts, indicating potential applications in cancer research (Brandes et al., 2020).

Green Chemistry in Education

An experiment for undergraduate organic chemistry classes involved using 3,5-Dimethyl-benzaldehyde in the Knoevenagel condensation, highlighting its utility in educational settings and green chemistry (Verdía et al., 2017).

Antimicrobial Properties

Novel isoxazoline derivatives, including those with 3,5-dimethyl-benzaldehyde, were synthesized and showed promising in vitro antibacterial activity. This suggests potential uses in developing new antimicrobial agents (Kumar et al., 2017).

Chemical Reactions and Derivatives

Research on the reaction of 3,5-Dimethylisoxazole with various carbonyl compounds led to the creation of different isoxazole derivatives. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Kashima et al., 1976).

Palladium Complexes and Cytotoxicity

Studies involving reactions of dimethylpyrazole with substituted benzaldehydes, including 3,5-dimethyl derivatives, led to the creation of palladium complexes. These complexes showed significant cytotoxic effects on certain human cancer cell lines, indicating potential therapeutic applications (Abu-Surrah et al., 2010).

Safety And Hazards

The safety and hazards of “(3,5-DIMETHYL-ISOXAZOL-4-YL)-ACETIC ACID” include warnings for harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-4-10(6-11)7-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXVEYLKVSDPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-isoxazol-4-yl)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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